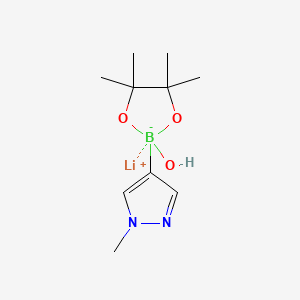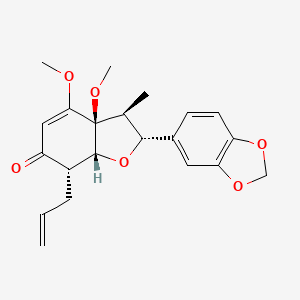![molecular formula C8H15Br3N2 B8099870 [Bmim]br3](/img/structure/B8099870.png)
[Bmim]br3
Overview
Description
[Bmim]br3 is a useful research compound. Its molecular formula is C8H15Br3N2 and its molecular weight is 378.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Bmim]br3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Bmim]br3 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidizing and Brominating Agent : [Bmim][Br3] serves as an effective oxidizing and brominating agent. It is used to convert alcohols into aldehydes, ketones, and β-bromoethyl esters under mild conditions and with good yields (Zhang & Bao, 2006).
Properties for Industrial Applications : It exhibits properties suitable for applications in absorption heat pumps or chillers. Studies have investigated its refractive indices, heat capacities, and vapor pressures (Kim et al., 2004).
Bromination of Alkynes : [Bmim][Br3] shows specific kinetic behavior in the bromination of arylalkynes, producing anti addition products. It follows a second-order rate law in these reactions (Chiappe et al., 2002).
Melting and Freezing Behaviors : The melting and freezing behaviors of [Bmim][Br3] have been studied, revealing characteristics like a wide pre-melting range and excessive supercooling. These features are significant for understanding its dynamics in various states (Nishikawa et al., 2007).
Extraction of Isoflavonoids : It has been used successfully in microwave-assisted extraction of isoflavonoids, offering higher yields and shorter extraction times compared to traditional methods (Zhang et al., 2014).
Selective Oxidation of Sulfides : Demonstrates efficiency in the selective oxidation of sulfides to sulfoxides under mild conditions (Manesh et al., 2015).
Promotion of Oxidation Reactions : It has been used to promote the oxidation of alkyl arenes and alcohols to carbonyl compounds with high yields (Shaabani et al., 2008).
Corrosion Inhibition : Acts as an effective inhibitor for mild steel corrosion in acidic solutions (Ashassi-Sorkhabi & Es’haghi, 2009).
Physical and Electrochemical Properties : Its density, viscosity, refractive index, heat capacity, and electrochemical stability have been measured, providing valuable data for various applications (Kim et al., 2004).
Methane Hydrate Inhibitor : Evaluated as a methane hydrate inhibitor, showing effectiveness in challenging high-pressure conditions (Menezes et al., 2020).
Microwave-Assisted Synthesis : Used in the microwave-assisted synthesis of ionic liquids, optimizing industrial conditions (Hong-fei, 2010).
Acidic Scale Determination : The acidity scale of Brønsted acids in ionic liquids including [Bmim][Br3] has been determined, correlating acidity strength with acid-catalyzed reactions (Thomazeau et al., 2003).
Catalytic Applications : Exhibits catalytic activity in various reactions, such as the synthesis of bis(indolyl)methanes (Chakraborti et al., 2008).
Stimulation of Laccase-Catalyzed Oxidations : Stimulates laccase-catalyzed oxidation of catechol at certain concentrations (Shipovskov et al., 2008).
Benzylic CH Oxidations : Assists in the chemoselective oxygenation of benzylic C-H bonds to ketones (Naidu & Reddy, 2016).
Polymer Electrolytes for Electrochromic Devices : Forms tailor-made polymer electrolytes for use in all-plastic electrochromic devices (Marcilla et al., 2006).
Desulfurization of Liquid Fuel : Proven effective in the desulfurization of liquid fuel, highlighting its potential as a green solvent (Dharaskar et al., 2015).
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;molecular bromine;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.Br2.BrH/c1-3-4-5-10-7-6-9(2)8-10;1-2;/h6-8H,3-5H2,1-2H3;;1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIBIAFTIAOZCA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Br-].BrBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium Tribromide | |
CAS RN |
820965-08-0 | |
| Record name | 1-Butyl-3-methylimidazolium Tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6R,7R)-2-benzhydryloxycarbonyl-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]azanium;chloride](/img/structure/B8099789.png)


![6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B8099795.png)




![3-Iodo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B8099838.png)
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8099846.png)



